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Cat. No.: B162425 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Glutathione (GSH) is a tripeptide thiol that serves as a primary antioxidant in cells, playing a

critical role in maintaining redox homeostasis, detoxification of xenobiotics, and regulating

cellular processes such as proliferation and apoptosis. Aberrant glutathione levels are

implicated in a range of pathologies, including cancer, neurodegenerative diseases, and

cardiovascular disease. Consequently, the accurate quantification of cellular GSH is of

paramount importance in biomedical research and drug development.

This document provides detailed application notes and protocols for the quantification of

cellular glutathione using the fluorescent probe NBD-PZ (4-(7-nitrobenzofurazan-4-

yl)piperazine). NBD-PZ is a fluorogenic reagent that exhibits enhanced fluorescence upon

reaction with thiols, making it a valuable tool for the sensitive detection of GSH in biological

samples.

Principle of Detection
The quantification of glutathione using NBD-PZ is based on a nucleophilic aromatic substitution

reaction. The thiol group of glutathione attacks the electron-deficient nitrobenzofurazan (NBD)

core of the non-fluorescent NBD-PZ molecule, leading to the displacement of the piperazine

moiety. This reaction forms a highly fluorescent NBD-SG adduct, and the resulting fluorescence

intensity is directly proportional to the concentration of glutathione in the sample. This method
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allows for the sensitive and specific quantification of GSH in cell lysates and can be adapted for

cellular imaging.

Application Notes
Probe Specificity: While NBD-PZ is highly reactive towards glutathione, it can also react with

other cellular thiols, such as cysteine and homocysteine. It is crucial to consider the relative

abundance of these thiols in the experimental system. In most cell types, glutathione is the

most abundant non-protein thiol, with concentrations in the millimolar range, significantly

higher than other thiols[1].

Instrumentation: This protocol is suitable for use with fluorescence microplate readers and

fluorescence microscopes equipped with appropriate filter sets for the excitation and

emission wavelengths of the NBD-SG adduct.

Controls: It is essential to include appropriate controls in each experiment. A negative control

(cells without NBD-PZ) should be used to determine the background autofluorescence. A

positive control of known GSH concentration should be used to generate a standard curve

for absolute quantification. Additionally, treating cells with a GSH depleting agent, such as L-

buthionine-SR-sulfoximine (BSO), can be used to validate the specificity of the assay.

Data Interpretation: The fluorescence intensity measurements provide a relative

quantification of cellular GSH levels. For absolute quantification, a standard curve must be

generated using known concentrations of GSH. The final data should be normalized to a

measure of cell number or protein concentration to account for variations in cell density.

Quantitative Data Summary
Due to the limited availability of published data specifically using NBD-PZ for cellular

glutathione quantification, the following table presents representative intracellular glutathione

concentrations in various cell lines measured by other fluorescent probe-based methods for

illustrative purposes. Researchers should generate their own calibration curves and validate

the assay for their specific cell lines and experimental conditions.
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Cell Line Method

Intracellular
Glutathione
Concentration
(mM)

Reference

HeLa RealThiol (RT) probe 5.0 ± 0.5 --INVALID-LINK--

PANC-1
ThiolQuant Green (TQ

Green)
3.6 ± 0.4 --INVALID-LINK--

3T3-L1
ThiolQuant Green (TQ

Green)
2.5 ± 0.3 --INVALID-LINK--

HepG2
ThiolQuant Green (TQ

Green)
4.2 ± 0.5 --INVALID-LINK--

Experimental Protocols
Protocol 1: Quantification of Cellular Glutathione using
a Fluorescence Microplate Reader
This protocol describes the measurement of total intracellular glutathione from a cell lysate.

Materials:

NBD-PZ stock solution (10 mM in DMSO)

Phosphate-buffered saline (PBS), pH 7.4

Lysis buffer (e.g., RIPA buffer or 0.1% Triton X-100 in PBS)

Glutathione (GSH) standard solution (10 mM in PBS, freshly prepared)

96-well black, clear-bottom microplates

Fluorescence microplate reader (Excitation: ~470 nm, Emission: ~530 nm)

Protein assay reagent (e.g., BCA or Bradford)
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Procedure:

Cell Culture: Plate cells in a 96-well plate at a desired density and culture overnight.

Cell Lysis:

Wash the cells twice with ice-cold PBS.

Add 50 µL of lysis buffer to each well and incubate on ice for 15 minutes with gentle

shaking.

Preparation of Glutathione Standard Curve:

Prepare a series of GSH standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM) by diluting the 10

mM GSH stock solution in lysis buffer.

NBD-PZ Staining:

Prepare a working solution of NBD-PZ (100 µM) by diluting the stock solution in PBS.

Add 50 µL of the cell lysate or GSH standard to wells of a new 96-well black, clear-bottom

microplate.

Add 50 µL of the 100 µM NBD-PZ working solution to each well.

Incubate the plate at room temperature for 30 minutes, protected from light.

Fluorescence Measurement:

Measure the fluorescence intensity using a microplate reader with excitation at ~470 nm

and emission at ~530 nm.

Data Analysis:

Subtract the fluorescence of the blank (0 µM GSH) from all readings.

Plot the fluorescence intensity of the GSH standards against their concentrations to

generate a standard curve.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determine the glutathione concentration in the cell lysates from the standard curve.

Normalize the glutathione concentration to the protein concentration of the cell lysate,

determined by a standard protein assay.

Protocol 2: Fluorescence Imaging of Intracellular
Glutathione
This protocol allows for the visualization of relative glutathione levels in live cells.

Materials:

NBD-PZ stock solution (10 mM in DMSO)

Cell culture medium

Phosphate-buffered saline (PBS), pH 7.4

Glass-bottom dishes or chamber slides

Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP cube)

Procedure:

Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture to the desired

confluency.

NBD-PZ Loading:

Prepare a working solution of NBD-PZ (e.g., 10 µM) in pre-warmed cell culture medium.

Remove the culture medium from the cells and wash once with PBS.

Add the NBD-PZ working solution to the cells and incubate for 30 minutes at 37°C in a

CO2 incubator.

Washing:
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Remove the NBD-PZ loading solution and wash the cells three times with warm PBS to

remove any unbound probe.

Imaging:

Add fresh, pre-warmed cell culture medium or PBS to the cells.

Image the cells using a fluorescence microscope with excitation at ~470 nm and emission

at ~530 nm.

Image Analysis:

Quantify the mean fluorescence intensity of individual cells or regions of interest using

image analysis software (e.g., ImageJ or CellProfiler).

Compare the fluorescence intensity between different experimental groups to determine

relative changes in intracellular glutathione levels.

Visualizations
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Caption: Reaction of NBD-PZ with Glutathione.
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Caption: Workflow for Cellular GSH Quantification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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